molecular formula C16H23F3O5 B6311686 Dihydro-10-trifluoromethyl artemisinin, 97% CAS No. 185418-56-8

Dihydro-10-trifluoromethyl artemisinin, 97%

Cat. No. B6311686
CAS RN: 185418-56-8
M. Wt: 352.35 g/mol
InChI Key: QPGCYSREBONXHE-UUODFTKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro-10-trifluoromethyl artemisinin (DHTFA) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua L. It is a highly effective antimalarial drug used in the treatment of malaria. DHTFA is a potent antimalarial agent with a 97% purity rate, making it a valuable tool for researchers and clinicians alike.

Mechanism of Action

Dihydro-10-trifluoromethyl artemisinin, 97% is a potent antimalarial agent that works by inhibiting the growth of the malaria parasite. It works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is responsible for the synthesis of pyrimidine nucleotides, essential for the replication of the malaria parasite.
Biochemical and Physiological Effects
Dihydro-10-trifluoromethyl artemisinin, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have anti-angiogenic, anti-proliferative, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using Dihydro-10-trifluoromethyl artemisinin, 97% in laboratory experiments is its high purity rate (97%). This ensures that the results of the experiments are reliable and reproducible. Additionally, it has a relatively low toxicity and is easy to handle. The main limitation of using Dihydro-10-trifluoromethyl artemisinin, 97% in laboratory experiments is its relatively low solubility in water, which can make it difficult to dissolve and use in experiments.

Future Directions

Dihydro-10-trifluoromethyl artemisinin, 97% has the potential to be used in a variety of future applications. It could be used to develop new antimalarial drugs, to study the biochemical and physiological effects of artemisinin, and to study the mechanism of action of antimalarial drugs. Additionally, it could be used to study the effects of antimalarial drugs on cancer cells. It could also be used to study the effects of antimalarial drugs on inflammation and the immune response. Finally, it could be used to study the effects of antimalarial drugs on angiogenesis, proliferation, and apoptosis.

Synthesis Methods

Dihydro-10-trifluoromethyl artemisinin, 97% is synthesized from artemisinin via a two-step process. The first step involves the reaction of artemisinin with trifluoromethanesulfonic anhydride to form a trifluoromethyl ester. The second step involves the reaction of the trifluoromethyl ester with dihydroxylamine to form Dihydro-10-trifluoromethyl artemisinin, 97%.

Scientific Research Applications

Dihydro-10-trifluoromethyl artemisinin, 97% has been widely used in the fields of drug discovery and development, pharmacology, and biochemistry. It has been used to study the mechanism of action of antimalarial drugs, to develop novel antimalarial drugs, and to study the biochemical and physiological effects of artemisinin.

properties

IUPAC Name

(1S,5R,9R,10R,12R)-1,5,9-trimethyl-10-(trifluoromethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3O5/c1-8-4-5-11-9(2)15(20,16(17,18)19)22-12-14(11)10(8)6-7-13(3,21-12)23-24-14/h8-12,20H,4-7H2,1-3H3/t8-,9-,10?,11?,12+,13+,14?,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGCYSREBONXHE-UUODFTKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)(C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2[C@H]([C@@](O[C@H]3C24C1CC[C@@](O3)(OO4)C)(C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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